molecular formula C17H27BClNO2 B2537441 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096341-29-4

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2537441
CAS No.: 2096341-29-4
M. Wt: 323.67
InChI Key: KUBJOVZXWCTVBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative characterized by a chloro substituent at the 2-position and an N,N-diethylaminomethyl group at the 5-position of the phenyl ring. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility and stability compared to the free boronic acid form. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and reactive oxygen species (ROS)-responsive materials .

Properties

IUPAC Name

N-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BClNO2/c1-7-20(8-2)12-13-9-10-15(19)14(11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBJOVZXWCTVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(CC)CC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester.

    Boronic Acids: Formed through hydrolysis of the boronic ester.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation:
One of the primary applications of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or their esters. The presence of the diethylaminomethyl group enhances the reactivity of the compound, making it suitable for synthesizing complex organic molecules.

Synthesis of Pharmaceuticals:
In medicinal chemistry, this compound serves as a building block for various pharmaceuticals. Its ability to participate in cross-coupling reactions allows chemists to construct intricate molecular frameworks that are essential for drug development. For instance, it can be used to synthesize compounds with potential therapeutic effects against various diseases.

Material Science

Development of Advanced Materials:
The unique properties of organoboron compounds like this compound make them suitable for applications in material science. Researchers are exploring its use in creating new polymers and nanomaterials with enhanced functionalities. The incorporation of boron into materials can improve their mechanical properties and thermal stability.

Sensors and Catalysts:
This compound is also being investigated for its potential role in developing sensors and catalysts. Its ability to interact with various substrates can be harnessed to create sensitive detection systems or efficient catalytic processes that are environmentally friendly.

Biological Research

Interactions with Biological Molecules:
Studies have shown that boronic acids can interact reversibly with enzymes and other biomolecules, making them interesting candidates for drug discovery. This compound may exhibit similar properties due to its structural features. Research is ongoing to evaluate its effectiveness in targeting specific biological pathways or enzymes involved in disease mechanisms.

Potential Therapeutic Applications:
The compound's interactions with proteasomes and metabolic enzymes suggest its potential as a therapeutic agent. Investigations into its biological activity could lead to novel treatments for conditions such as cancer or bacterial infections.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Antibacterial Activity: A study demonstrated that halogenated phenylboronic acids exhibit significant antibacterial properties. The unique structure of this compound could enhance its efficacy against resistant strains.
  • Drug Development: Research into the synthesis of novel anti-cancer agents has utilized this compound as an intermediate, showcasing its potential in creating effective therapeutic agents.
  • Polymer Synthesis: Investigations into using this boronic acid derivative for synthesizing advanced materials have shown promising results in improving polymer characteristics.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solubility Trends in Organic Solvents

The solubility of pinacol esters correlates with solvent polarity. Comparative data for phenylboronic acid derivatives are summarized below:

Compound Solubility in Chloroform Solubility in 3-Pentanone Solubility in Methylcyclohexane
Phenylboronic acid Moderate High Very Low
Phenylboronic acid pinacol ester Very High High Low
Phenylboronic acid azaester Very High Moderate Very Low

Key Observations :

  • Pinacol esters (e.g., 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester) exhibit uniformly high solubility in polar solvents like chloroform, making them versatile for reactions in diverse media .
  • Azaesters show significant solvent-dependent solubility variations, with lower compatibility in hydrocarbons .

Reactivity in Cross-Coupling Reactions

Pinacol esters are less reactive than boronic acids in aryl C–N coupling reactions. For instance:

  • Phenylboronic acid pinacol ester (Ph-Bpin) yields only trace coupling products under conditions where phenylboronic acid achieves >90% conversion .
  • Electron-withdrawing groups (e.g., chloro substituents) further reduce reactivity by decreasing the electrophilicity of the boron center.

Comparison with Analogues :

Compound Reactivity in C–N Coupling Catalyst Stability
Phenylboronic acid High Stable
Ph-Bpin Low Moderate
2-Chloro-Ph-Bpin Very Low Poor
Drug Delivery Systems :
  • ROS-Responsive Materials: Phenylboronic acid pinacol esters are incorporated into polymers for ROS-triggered drug release. For example, pH/ROS dual-responsive nanoparticles utilize boronic esters for targeted delivery .
  • Comparison: 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester may offer enhanced hydrophilicity and faster ROS-triggered degradation compared to simpler analogues like 3-fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester .
Probes and Sensors :
  • Mitochondrial Probes: Boronic esters are used in BODIPY-based probes (e.g., P-HP-FR-tpp) for H₂O₂ detection. The N,N-diethylaminomethyl group could improve mitochondrial targeting compared to carboxyl-modified derivatives .

Biological Activity

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096341-29-4) is a boronic acid derivative that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features. This compound consists of a boronic acid moiety, a chloro substituent, and an N,N-diethylaminomethyl group, which contribute to its reactivity and potential biological applications. The following sections explore its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₂₇BClNO₂, with a molar mass of approximately 323.67 g/mol. The presence of the boronic acid group allows for participation in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological targets. Preliminary studies indicate that it may inhibit certain metabolic pathways by binding to enzymes involved in these processes. However, detailed kinetic studies are necessary to fully elucidate these interactions .

Applications in Drug Delivery Systems

Recent research has demonstrated the potential of phenylboronic acid derivatives, including the pinacol ester, in developing drug delivery systems. For instance, a study focused on modifying hyaluronic acid with phenylboronic acid pinacol ester to create a reactive oxygen species (ROS)-responsive drug delivery system for curcumin encapsulation. This system showed enhanced cellular uptake and therapeutic efficacy against periodontitis by releasing curcumin in ROS-rich environments .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol esterC₁₇H₂₇BClNO₂Different positioning of chloro group
4-Chloro-3-(N,N-diethylaminomethyl)phenylboronic acidC₁₆H₂₅BClNO₂Lacks pinacol ester functionality
2-Chloro-6-(N,N-diethylaminomethyl)phenylboronic acidC₁₆H₂₅BClNO₂Similar structure but different substitution pattern

The unique arrangement of functional groups in this compound enhances its reactivity compared to these similar compounds.

Synthesis Methods

The synthesis typically involves the reaction of 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid with pinacol under anhydrous conditions using dehydrating agents such as molecular sieves or anhydrous magnesium sulfate. This method ensures the formation of the boronic ester while preventing hydrolysis .

Industrial Production Techniques

In industrial settings, continuous flow processes may be employed to enhance yield and consistency in the synthesis of this compound. Automated systems can facilitate precise control over reaction conditions and reagent addition.

Case Studies

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester’s reactivity. A general protocol involves:

Substrate Preparation : Start with a halogenated aromatic precursor (e.g., 2-chloro-5-bromophenyl derivative) and introduce the diethylaminomethyl group via nucleophilic substitution or Mannich reaction.

Boronation : React the intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How can researchers purify and characterize this boronic ester?

  • Methodological Answer :
  • Purification :
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (8:2 to 6:4) eluent system. Monitor fractions via TLC (Rf ~0.3–0.5).
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline yield .
  • Characterization :
  • NMR : Confirm structure via ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups, δ 3.4–3.6 ppm for N,N-diethyl protons) and ¹¹B NMR (δ 28–32 ppm for boronate) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Q. What are the key stability considerations during storage?

  • Methodological Answer :
  • Storage Conditions : Seal in dry, inert containers under nitrogen or argon at 2–8°C. Avoid moisture and prolonged exposure to light, as boronic esters hydrolyze in aqueous or acidic conditions .
  • Stability Tests : Monitor decomposition via ¹H NMR every 3 months; >5% degradation warrants repurification.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands like XPhos or SPhos to improve yield.
  • Solvent Systems : Compare DME/H₂O, THF/H₂O, or toluene/EtOH mixtures; THF/H₂O often reduces side reactions.
  • Temperature : Optimize between 60–100°C (higher temps accelerate coupling but risk deboronation).

Q. Example Optimization Table :

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/XPhosTHF/H₂O8085
PdCl₂(dppf)Toluene/EtOH10072

Q. What analytical methods detect boronic ester decomposition or byproducts?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor H₂O₂-induced conversion to phenol derivatives (e.g., absorbance at 400 nm for nitrophenol products) .
  • HPLC-MS : Use C18 columns (ACN/H₂O + 0.1% formic acid) to separate and identify hydrolyzed boronic acids or dimeric side products.

Q. How does the diethylaminomethyl substituent influence reactivity in cross-coupling?

  • Methodological Answer :
  • Electronic Effects : The electron-donating diethylaminomethyl group enhances nucleophilicity of the boronate, accelerating transmetallation in Pd-catalyzed reactions.
  • Steric Considerations : Bulky substituents may slow coupling; use bulky ligands (e.g., tBuXPhos) to mitigate .

Q. What strategies mitigate boronic ester hydrolysis during biological assays?

  • Methodological Answer :
  • Buffered Solutions : Use pH 7.4 PBS with 1–5% DMSO to solubilize the ester while minimizing hydrolysis.
  • Protease Inhibitors : Add EDTA (1 mM) to chelate metal ions that catalyze decomposition .

Q. How can researchers resolve contradictory data in catalytic efficiency studies?

  • Methodological Answer :
  • Control Experiments : Verify substrate purity (HPLC) and exclude oxygen/moisture (Schlenk techniques).
  • Kinetic Profiling : Compare initial rates under identical conditions (e.g., 0.5 mol% Pd, 80°C) to isolate substituent effects .

Tables of Key Data

Q. Table 1: Common Characterization Data

TechniqueKey Signals/ParametersReference
¹H NMRδ 1.25 (s, 12H, pinacol CH₃)
¹³C NMRδ 83.5 (pinacol quaternary C)
HRMS (ESI+)[M+Na]⁺ calc. 378.18, found 378.17

Q. Table 2: Stability Under Various Conditions

ConditionDecomposition Rate (72 hrs)Reference
Aqueous PBS (pH 7.4)15%
Dry THF/N₂, 25°C<2%

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